![molecular formula C15H17NO3 B2381894 Ethyl 2-benzoyl-2-azabicyclo[2.1.1]hexane-1-carboxylate CAS No. 637739-93-6](/img/structure/B2381894.png)
Ethyl 2-benzoyl-2-azabicyclo[2.1.1]hexane-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 2-benzoyl-2-azabicyclo[2.1.1]hexane-1-carboxylate is a chemical compound with the CAS Number: 637739-93-6 . It has a molecular weight of 259.3 . The IUPAC name for this compound is ethyl 2-benzoyl-2-azabicyclo[2.1.1]hexane-1-carboxylate .
Molecular Structure Analysis
The molecular formula of Ethyl 2-benzoyl-2-azabicyclo[2.1.1]hexane-1-carboxylate is C15H17NO3 . Its average mass is 259.300 Da and its monoisotopic mass is 259.120850 Da .Physical And Chemical Properties Analysis
Ethyl 2-benzoyl-2-azabicyclo[2.1.1]hexane-1-carboxylate is a powder at room temperature . It has a melting point of 106-107 degrees Celsius .Scientific Research Applications
Derivatives Synthesis
Ethyl 2-benzoyl-2-azabicyclo[2.1.1]hexane-1-carboxylate derivatives have been synthesized from ethyl 2-phenyl-1-pyrroline-5-carboxylate. These derivatives, with side chains varying from three to five carbon atoms and bearing various substituents, display intriguing chemical properties (Ningsanont, Black, Chanphen, & Thebtaranonth, 2003).
Antimalarial Activities
The synthesized derivatives have been evaluated for their in vitro activity against Plasmodium falciparum (K1 strain), showcasing potential in antimalarial applications. Additionally, their antimycobacterium activities and cytotoxic effects against Vero cell have been examined, providing valuable insights for therapeutic uses (Ningsanont et al., 2003).
Chemical Reactions and Rearrangements
Skeletal Rearrangement
Ethyl 2-azabicyclo[2.2.1]hept-5-ene-3-carboxylate undergoes interesting chemical reactions. When treated with aroyl chloride followed by hydrolysis, it yields derivatives that experience stereospecific rearrangement under specific conditions. This rearrangement leads to the formation of 4-aroylamino-2-oxabicyclo[3.3.0]oct-7-en-3-ones, highlighting unique chemical transformations within this class of compounds (Kobayashi, Ono, & Kato, 1992).
Safety and Hazards
This compound has been classified with the GHS07 pictogram . The signal word for this compound is “Warning” and it has hazard statements H315, H319, and H335 . The precautionary statements for this compound include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
properties
IUPAC Name |
ethyl 2-benzoyl-2-azabicyclo[2.1.1]hexane-1-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO3/c1-2-19-14(18)15-8-11(9-15)10-16(15)13(17)12-6-4-3-5-7-12/h3-7,11H,2,8-10H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GGEYPBXVIZWMKF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C12CC(C1)CN2C(=O)C3=CC=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.30 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2-benzoyl-2-azabicyclo[2.1.1]hexane-1-carboxylate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(4-(4,7-Dimethylbenzo[d]thiazol-2-yl)piperazin-1-yl)(5-nitrothiophen-2-yl)methanone](/img/structure/B2381812.png)
![3-(1,3-benzodioxol-5-yl)-5-[1-(5-chloro-2,4-dimethoxyphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-oxadiazole](/img/structure/B2381814.png)
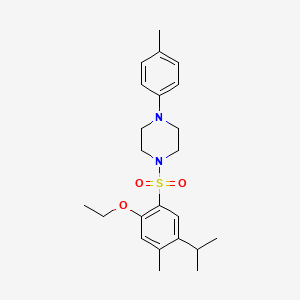
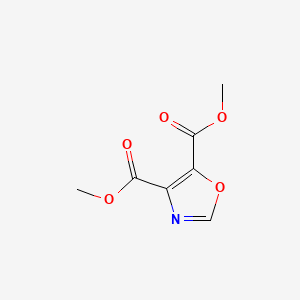
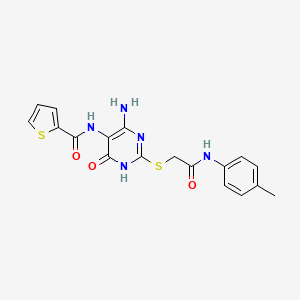
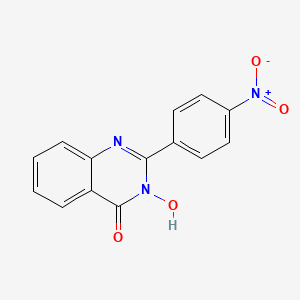
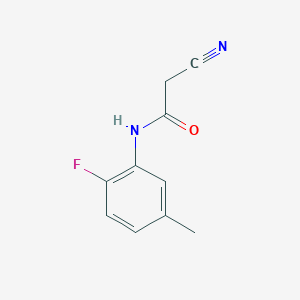
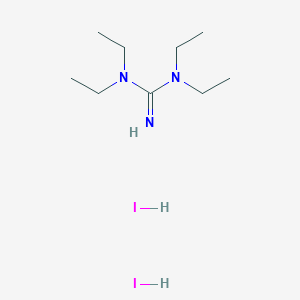
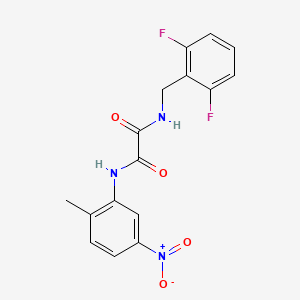

![2-[(4-Methyl-1,3-thiazol-2-yl)methyl]pyridine dihydrochloride](/img/structure/B2381829.png)
![N-((3-(1-methyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)thieno[2,3-d]pyrimidin-4-amine](/img/structure/B2381833.png)
![2,5-dimethyl-7,8-dihydro-6H-cyclopenta[e]pyrazolo[1,5-a]pyrimidine](/img/structure/B2381834.png)